(2R,3S,3Ar,7aR)-3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid
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Overview
Description
(2R,3S,3Ar,7aR)-3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid is a complex organic compound with a unique structure that includes a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,3Ar,7aR)-3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis often begins with simple precursors such as cyclohexanone and methyl acrylate.
Cyclization: A key step involves the cyclization of these precursors to form the benzofuran ring. This can be achieved through a series of reactions including aldol condensation and subsequent cyclization.
Hydrogenation: The intermediate compounds are then subjected to hydrogenation to reduce double bonds and form the octahydro structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: To handle the multiple steps efficiently.
Catalysts: Such as palladium or platinum for hydrogenation steps.
Purification: Techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,3Ar,7aR)-3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions:
Oxidation: Can be oxidized to form ketones or aldehydes.
Reduction: Can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which could be useful in drug development.
Medicine
Pharmaceuticals: Potential precursor for the synthesis of drugs targeting specific pathways or diseases.
Industry
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2R,3S,3Ar,7aR)-3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and thus inhibiting enzyme activity.
Catalysis: It can act as a ligand, forming complexes with metals that catalyze specific reactions.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid: Lacks the octahydro structure.
(2R,3S,3Ar,7aR)-3-ethyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Structural Complexity: The octahydro structure provides unique steric and electronic properties.
Functional Groups: The presence of both a benzofuran ring and a carboxylic acid group allows for diverse chemical reactivity.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
(2R,3S,3aR,7aR)-3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h6-9H,2-5H2,1H3,(H,11,12)/t6-,7+,8+,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUIADZSOMSXNY-JQCXWYLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCCC2OC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CCCC[C@H]2O[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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